Step Yield Superiority in Adenine API Manufacturing vs. Thiol Precursor
In a published patent for the industrial synthesis of adenine, the conversion of 4,6-diamino-2-mercaptopyrimidine (thiol comparator) to the target 4,6-diamino-2-sulfinylpyrimidine (sulfinic acid) proceeds with a 100% yield, negating yield loss at this critical intermediate stage [1]. This is a significant process advantage over hypothetical alternative routes that might seek to bypass this intermediate, where yields could drop to 75% as seen in the formation of the thiol precursor itself [1].
| Evidence Dimension | Synthetic Step Yield (Filter Cake, directly used) |
|---|---|
| Target Compound Data | 100% (Step 2: Thiol to Sulfinic Acid) |
| Comparator Or Baseline | 75% for 4,6-diamino-2-mercaptopyrimidine (Comparator: Step 1: Malononitrile to Thiol) |
| Quantified Difference | 25 percentage points yield advantage for the next step vs. comparator's precursor formation |
| Conditions | Oxidation of thiol filter cake with 30% H2O2 at -10°C to -5°C, pH 4.5-5.0 |
Why This Matters
For procurement in large-scale adenine API manufacturing, a 100% step yield reduces raw material costs per kg and eliminates purification steps, directly lowering the final API cost.
- [1] ZHEJIANG CHENGYI PAHRMACEUTICAL. (2014). Synthetic method for adenine. China Patent No. CN103709164A. View Source
